

Data Presentation: Succinic Acid Concentrations in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Succinate	
Cat. No.:	B1194679	Get Quote

The concentration of succinic acid can vary significantly depending on the biological matrix and the physiological or pathological state. The following table summarizes typical quantitative data found in the literature.

Biological Matrix	Typical Concentration Range	Analysis Method	Reference
Human Plasma/Serum	1.0 - 135.5 μΜ	LC-MS/MS	[1][3]
>7 μM (in some pathological cases)	UPLC-MS/MS	[3]	
Optimal Range: 16 - 25 μmol/L	Not Specified	[4]	_
Human Urine	Variable (often normalized to creatinine)	GC-MS / LC-MS/MS	[5][6]
Cell Culture	Variable (dependent on cell type and conditions)	LC-MS/MS	[1][3]
Tissue Homogenates	Variable (dependent on tissue type)	Colorimetric / LC- MS/MS	[7]



Experimental Protocols & Methodologies

Accurate quantification of succinic acid can be achieved through several analytical techniques. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying succinic acid. The use of a stable isotope-labeled internal standard, such as ¹³C₄-succinic acid, is crucial for correcting matrix effects and ensuring high accuracy.[1][2]

- 1. Reagents and Materials
- Succinic acid analytical standard
- ¹³C₄-succinic acid disodium salt (Internal Standard, IS)
- LC-MS grade water, acetonitrile, and methanol
- Formic acid
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex STRATA™ XL-A) for sample cleanup if required[1]
- 0.45 µm syringe filters
- 2. Standard and Sample Preparation
- Standard Stock Solutions (1 mg/mL): Prepare primary stock solutions of succinic acid and ¹³C₄-succinic acid in LC-MS grade water.[2]
- Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 water:acetonitrile mixture to create a calibration curve (e.g., 1.0 135.5 μM).[1][2]
- Internal Standard Working Solution (1 µg/mL): Dilute the ¹³C₄-succinic acid stock solution to a final concentration of 1 µg/mL.[2]



- Sample Preparation (Plasma/Serum):
 - Thaw frozen samples on ice.
 - To 100 μL of sample, add 10 μL of the internal standard working solution.
 - Add 890 μL of a 50:50 water:acetonitrile solution to precipitate proteins.[2]
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
 - Filter the supernatant through a 0.45 μm syringe filter into an LC-MS vial.[2]
- Sample Preparation (Urine):
 - Thaw samples and vortex.
 - Dilute urine samples with LC-MS grade water. The dilution factor will depend on the expected concentration.
 - · Add the internal standard.
 - Proceed with centrifugation and filtration as with plasma/serum samples. For some urine samples, a solid-phase extraction (SPE) may be necessary for cleanup.[1]
- Sample Preparation (Tissue/Cells):
 - \circ Homogenize approximately 10 mg of tissue or 1x10 6 cells in 100 μ L of ice-cold buffer (e.g., Succinate Assay Buffer or PBS).[7]
 - Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material.
 - Use the supernatant for analysis. Add the internal standard and perform protein precipitation as described for plasma.
- 3. LC-MS/MS Conditions
- Liquid Chromatography (LC):



- o Column: C18 column suitable for aqueous mobile phases (e.g., Luna Omega PS C18).[8]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate succinic acid from isomers and other matrix components.
- Flow Rate: 0.3 0.5 mL/min
- Injection Volume: 5 10 μL
- Mass Spectrometry (MS):
 - Ionization: Negative Electrospray Ionization (ESI).[1][2]
 - Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example):
 - Succinic Acid: Q1: 117.0 -> Q3: 73.0
 - ¹³C₄-Succinic Acid (IS): Q1: 121.0 -> Q3: 76.0 (Note: MRM transitions should be optimized for the specific instrument used)

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio (Succinic Acid / IS) against the concentration of the standards.
- Determine the concentration of succinic acid in the samples from the calibration curve. The linearity range for this type of assay can be 1.0 135.5 μ M.[1][3]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a robust technique for analyzing volatile compounds. For non-volatile molecules like succinic acid, a derivatization step is required to make them amenable to GC analysis.[9][10]

- 1. Reagents and Materials
- Succinic acid analytical standard
- Internal standard (e.g., a stable isotope-labeled succinic acid)
- Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[9][10]
- Pyridine
- Ethyl acetate and other organic solvents
- · Anhydrous sodium sulfate
- 2. Standard and Sample Preparation
- Extraction: For aqueous samples like urine, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidifying the sample (pH < 2).[11]
- Drying: Dry the organic extract under a stream of nitrogen. Add anhydrous sodium sulfate to remove any residual water.[11]
- Derivatization:
 - 1. Add the derivatization agent (e.g., 75 μ L of BSTFA) and pyridine (20 μ L) to the dried extract.[11]
 - 2. Incubate the mixture at 70°C for 3-4 hours to form trimethylsilyl (TMS) derivatives.[10][11]
 - 3. The sample is now ready for GC-MS injection.
- 3. GC-MS Conditions
- Gas Chromatography (GC):
 - Column: DB-5MS or similar non-polar column.[12]



- Injection Mode: Splitless
- Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 300°C) to elute the derivatized acids.
- Mass Spectrometry (MS):
 - Ionization: Electron Impact (EI)
 - Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.[10]

Protocol 3: Quantification by Colorimetric (Enzymatic) Assay

Colorimetric assay kits offer a simpler, high-throughput alternative to mass spectrometry. These assays are based on a coupled enzyme reaction that produces a colorimetric product proportional to the **succinate** concentration.[7][13]

- 1. Principle **Succinate** is utilized by succinyl-CoA synthetase to form an intermediate. This intermediate then participates in a series of reactions that reduce a colorless probe into a colored product, which can be measured by absorbance at ~450 nm.[13]
- 2. Reagent Preparation
- Prepare reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK184, Abcam ab204718).[7][13] This typically involves reconstituting buffers, enzyme mixes, and standards.
- 3. Standard and Sample Preparation
- Standard Curve: Prepare a standard curve by diluting the provided succinate standard (e.g., 0, 2, 4, 6, 8, 10 nmole/well).[7]
- Sample Preparation:
 - Tissue: Homogenize ~10 mg of tissue in 100 μL of ice-cold assay buffer.[7]



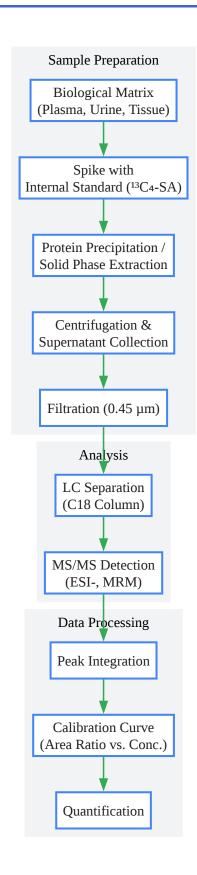
- Cells: Homogenize ~1 x 10⁶ cells in 100 μL of ice-cold assay buffer.[7]
- Other liquid samples: Can often be used directly or after dilution.
- Centrifuge samples to remove insoluble material.
- 4. Assay Procedure
- Add samples and standards to a 96-well plate.
- Prepare a Reaction Mix containing the assay buffer, enzyme mix, and developer/probe.
- Add the Reaction Mix to each well.
- Incubate for 30-60 minutes at 37°C, protected from light.[7][13]
- Measure the absorbance at 450 nm using a microplate reader.[7][13]
- Calculate the succinate concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of succinic acid using LC-MS/MS.





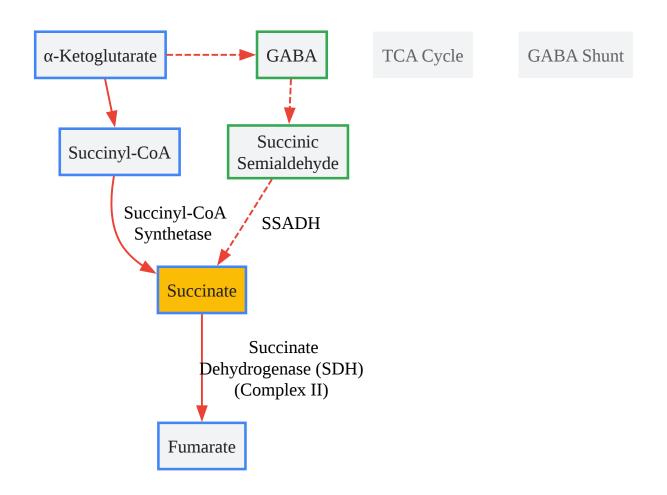
Click to download full resolution via product page

Caption: General workflow for succinic acid quantification by LC-MS/MS.



Succinate's Role in Cellular Metabolism

Succinate is a central hub in cellular metabolism, primarily known for its role in the Tricarboxylic Acid (TCA) cycle.



Click to download full resolution via product page

Caption: **Succinate**'s central role in the TCA cycle and GABA shunt pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application





- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH)
 dysfunctions, by an automated and fully validated liquid chromatography tandem mass
 spectrometry method suitable for multi-matrix applications PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinic Acid Organic Acids, Plasma Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Urinary Succinylacetone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinate Organix Comprehensive Profile Urine Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MMA & Succinic Acid in Plasma by LC-MS | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. erndim.org [erndim.org]
- 12. Succinic Acid Analysis Service Creative Proteomics [creative-proteomics.com]
- 13. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Data Presentation: Succinic Acid Concentrations in Biological Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#multi-matrix-applications-for-succinic-acid-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com